molecular formula C10H11BrO4 B7936370 2-Bromo-5-(2-methoxyethoxy)benzoic acid

2-Bromo-5-(2-methoxyethoxy)benzoic acid

Cat. No.: B7936370
M. Wt: 275.10 g/mol
InChI Key: ITPGJJLVZCELPX-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-methoxyethoxy)benzoic acid is an organic compound with the molecular formula C10H11BrO4. It is a derivative of benzoic acid, characterized by the presence of a bromine atom and a methoxyethoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-methoxyethoxy)benzoic acid typically involves the bromination of 5-(2-methoxyethoxy)benzoic acid. One common method includes dissolving the starting material in a halogenated hydrocarbon solvent and carrying out the bromination reaction with a bromination reagent under the action of a bromination initiator, a cocatalyst, and sulfuric acid . The reaction mixture is then quenched in ice water, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing byproducts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-methoxyethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while esterification and amidation produce esters and amides, respectively .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-methoxyethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and methoxyethoxy group play crucial roles in modulating the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(2-methoxyethoxy)benzoic acid is unique due to the presence of both a bromine atom and a methoxyethoxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enhances the compound’s versatility in various applications .

Properties

IUPAC Name

2-bromo-5-(2-methoxyethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-14-4-5-15-7-2-3-9(11)8(6-7)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPGJJLVZCELPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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